molecular formula C14H13ClO3 B6380131 5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% CAS No. 1261922-51-3

5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6380131
CAS RN: 1261922-51-3
M. Wt: 264.70 g/mol
InChI Key: GTLQLOLUVIAFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% (5-CMPMP) is a phenolic compound with a wide range of uses in chemical synthesis, scientific research applications, and laboratory experiments. It is a highly functionalized molecule with a phenolic group containing a chlorine atom, a methoxy group, and two methoxyphenol groups. 5-CMPMP is a versatile compound that has many advantages and limitations for laboratory experiments.

Mechanism of Action

5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% acts as a proton donor, donating a proton to a nucleophile to form a new bond. This mechanism is known as proton transfer. The proton transfer reaction is facilitated by the presence of the chlorine atom, which acts as an electron-withdrawing group. The phenolic group of 5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% also acts as an electron-donating group, allowing the molecule to interact with nucleophiles.
Biochemical and Physiological Effects
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that 5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has antioxidant and anti-inflammatory properties. It has also been shown to reduce the growth of cancer cells and inhibit the formation of new blood vessels, which can be beneficial in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has several advantages and limitations for laboratory experiments. One advantage is that it is a highly functionalized molecule, which makes it useful for synthesizing a wide range of compounds. It is also relatively inexpensive and easy to acquire. However, it can be difficult to purify and can be toxic in large amounts.

Future Directions

5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has many potential future directions. It can be used as a reagent in the synthesis of new compounds with potential medicinal applications. It can also be used as an antioxidant and anti-inflammatory agent in the treatment of diseases. Additionally, it can be used to study the mechanism of proton transfer and its effects on biochemical and physiological processes. Finally, it can be used to develop new methods for the synthesis of organic compounds.

Synthesis Methods

5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% can be synthesized through a three-step reaction process. The first step involves the reaction of 3-chloro-4-methoxybenzaldehyde with 2-methoxyphenol in the presence of potassium carbonate and a base catalyst. This reaction produces a substituted phenol. The second step involves the oxidation of the substituted phenol with pyridinium chlorochromate (PCC) to give the desired 5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% product. The third step involves the purification of the 5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% product by recrystallization.

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has been widely used in scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as 1,2-diphenylethylenediamine, 1,2-diphenylethylenediamine dihydrochloride, and 1,2-diphenylethylenediamine hydrochloride. It has also been used as a reagent in the synthesis of various compounds with potential medicinal applications, such as 1,2-diphenylethylenediamine, 1,2-diphenylethylenediamine dihydrochloride, and 1,2-diphenylethylenediamine hydrochloride.

properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLQLOLUVIAFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685674
Record name 3'-Chloro-4,4'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol

CAS RN

1261922-51-3
Record name 3'-Chloro-4,4'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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